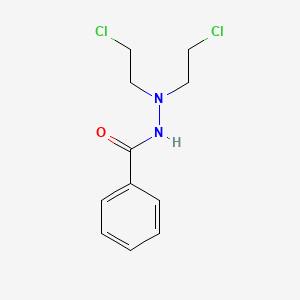
2-Benzoyl-1,1-bis(2-chloroethyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoyl-1,1-bis(2-chloroethyl)hydrazine is a chemical compound with the molecular formula C11H14Cl2N2O. It is also known by other names such as benzoic acid N,N-bis(2-chloroethyl)hydrazide and benzoic acid, 2,2-bis(2-chloroethyl)hydrazide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-1,1-bis(2-chloroethyl)hydrazine typically involves the reaction of benzoic acid hydrazide with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of solvents such as ethanol or methanol can aid in the dissolution of reactants and facilitate the reaction. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzoyl-1,1-bis(2-chloroethyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Applications De Recherche Scientifique
2-Benzoyl-1,1-bis(2-chloroethyl)hydrazine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to form DNA cross-links, which can inhibit cancer cell proliferation.
Biology: The compound is used in studies related to DNA damage and repair mechanisms.
Industry: It is utilized in the synthesis of other chemical compounds and intermediates.
Mécanisme D'action
The mechanism of action of 2-Benzoyl-1,1-bis(2-chloroethyl)hydrazine involves the formation of DNA cross-links. The compound reacts with DNA, forming covalent bonds between the DNA strands, which can inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA and various enzymes involved in DNA repair pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(2-chloroethyl)-2-nitrosourea: Another compound with DNA cross-linking properties used in cancer treatment.
1,1-Bis(2-chloroethyl)-3-cyclohexylurea: Similar in structure and function, used in medicinal chemistry.
Uniqueness
2-Benzoyl-1,1-bis(2-chloroethyl)hydrazine is unique due to its specific structure, which allows for selective DNA cross-linking. This selectivity can result in fewer side effects compared to other similar compounds. Additionally, its benzoyl group provides distinct chemical properties that can be exploited in various synthetic applications .
Propriétés
Numéro CAS |
33330-30-2 |
|---|---|
Formule moléculaire |
C11H14Cl2N2O |
Poids moléculaire |
261.14 g/mol |
Nom IUPAC |
N',N'-bis(2-chloroethyl)benzohydrazide |
InChI |
InChI=1S/C11H14Cl2N2O/c12-6-8-15(9-7-13)14-11(16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,16) |
Clé InChI |
BHABEVYEURFFCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NN(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



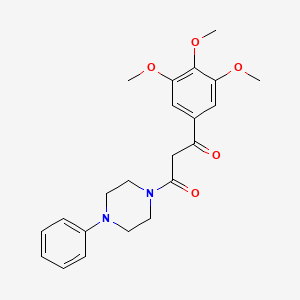

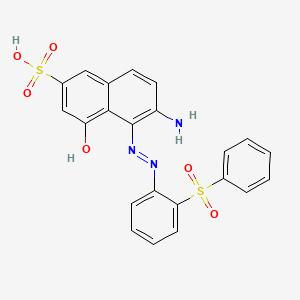



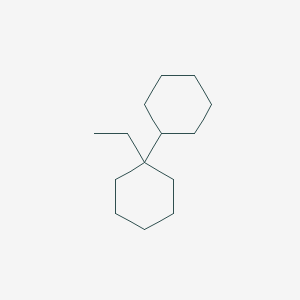


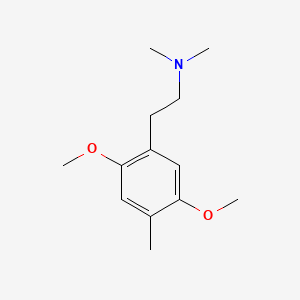
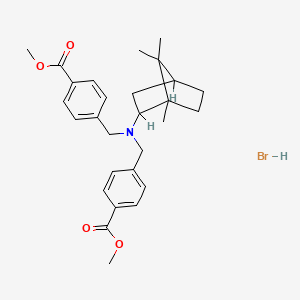

![4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate](/img/structure/B14693491.png)
